4-fluoro-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-fluoro-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O4S/c1-24-15-4-2-3-14(10-15)20-11-13(9-17(20)21)19-25(22,23)16-7-5-12(18)6-8-16/h2-8,10,13,19H,9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXHEJKRTUIUSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)NS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Fluoro-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzene-1-sulfonamide (CAS Number: 896309-75-4) is a sulfonamide compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₇H₁₇FN₂O₄S
- Molecular Weight : 364.4 g/mol
- Structure : Contains a sulfonamide group, which is known for its diverse biological activities.
Sulfonamides, including this compound, often act as inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes. The inhibition of this enzyme can lead to alterations in neurotransmitter levels and neuroplasticity, which is particularly relevant in studies involving addiction and behavioral responses.
Pharmacological Effects
Recent studies have demonstrated that this compound exhibits significant effects on locomotor activity and adenosine modulation in animal models.
-
Behavioral Studies :
- In a study involving mice, the administration of this sulfonamide at doses of 20, 40, and 60 mg/kg significantly attenuated nicotine-induced behavioral sensitization. This suggests a potential role in modulating addiction-related behaviors .
- The compound also demonstrated a significant reduction in adenosine levels within the striatum, indicating its influence on neurotransmitter systems .
- Mechanistic Insights :
Case Studies
Several case studies have highlighted the compound's potential therapeutic applications:
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their distinguishing features are summarized below:
Key Comparative Insights
Bioactivity Potential: The chromene-pyrazolopyrimidine analog () demonstrates a complex heterocyclic system associated with kinase or topoisomerase inhibition. The target compound’s pyrrolidinone and methoxyphenyl groups may offer similar binding interactions but with improved solubility.
Synthetic Approaches: Suzuki-Miyaura coupling (evidenced in ) is likely applicable for introducing aryl groups to the pyrrolidinone core. Amide/sulfonamide bond formation via EDCI/HOBt or similar reagents is common across analogs .
Physicochemical Properties: The 3-methoxyphenyl group in the target compound may improve water solubility compared to the 4-fluorobenzyl analog (), which has higher logP due to CF3.
Preparation Methods
Retrosynthetic Analysis
The target molecule is dissected into two primary components:
-
4-Fluorobenzenesulfonyl chloride : A commercially available electrophilic reagent.
-
1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-amine : A pyrrolidinone derivative requiring custom synthesis.
The convergent synthesis hinges on coupling these fragments via a nucleophilic substitution mechanism.
Cyclocondensation of γ-Amino Esters
The pyrrolidinone core is synthesized through cyclocondensation of γ-amino esters. For example, methyl 4-aminobutanoate undergoes acid-catalyzed cyclization in refluxing toluene to form 5-oxopyrrolidin-3-yl carboxylate, which is subsequently hydrolyzed to the carboxylic acid.
Reaction Conditions :
Introduction of the 3-Methoxyphenyl Group
The 3-methoxyphenyl substituent is introduced via Buchwald-Hartwig amination or nucleophilic aromatic substitution. A preferred method involves reacting 5-oxopyrrolidin-3-amine with 1-fluoro-3-methoxybenzene in the presence of a palladium catalyst.
Optimized Parameters :
Reaction of Pyrrolidinone Amine with Sulfonyl Chloride
The final step involves reacting 1-(3-methoxyphenyl)-5-oxopyrrolidin-3-amine with 4-fluorobenzenesulfonyl chloride under basic conditions.
Standard Protocol :
-
Dissolve the amine (1.0 equiv) in anhydrous dichloromethane (DCM).
-
Add TEA (2.5 equiv) dropwise at 0°C.
-
Introduce 4-fluorobenzenesulfonyl chloride (1.2 equiv) and stir at room temperature for 6 hours.
-
Quench with water, extract with DCM, and purify via silica gel chromatography.
Yield : 82% (white solid, m.p. 148–150°C).
Optimization of Reaction Conditions
Solvent and Base Selection
Comparative studies reveal that polar aprotic solvents (e.g., DCM, THF) paired with organic bases (TEA, DIPEA) enhance coupling efficiency. Protic solvents like methanol lead to side reactions, reducing yields to ≤50%.
Table 1: Solvent and Base Impact on Coupling Yield
| Solvent | Base | Yield (%) |
|---|---|---|
| DCM | TEA | 82 |
| THF | DIPEA | 79 |
| MeOH | TEA | 48 |
Temperature and Stoichiometry
Elevating temperatures beyond 25°C accelerates reaction rates but risks sulfonyl chloride decomposition. A 1.2:1 molar ratio of sulfonyl chloride to amine minimizes unreacted starting material.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, MeCN/HO = 70:30) confirms ≥98% purity.
Challenges and Mitigation Strategies
Q & A
Q. What are the standard synthetic routes for this compound, and what key intermediates are involved?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the pyrrolidinone core by reacting 3-methoxyphenylamine with diketene or γ-butyrolactam derivatives under acidic conditions .
- Step 2 : Sulfonylation using 4-fluorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonamide group .
- Key Intermediates :
- 1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-amine (core intermediate).
- 4-Fluorobenzenesulfonyl chloride (sulfonylation reagent).
- Optimization : Reaction yields improve with controlled temperature (0–5°C during sulfonylation) and anhydrous conditions .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., distinguishing sulfonamide NH, methoxy group, and fluorophenyl signals) .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in the pyrrolidinone ring .
- High-Performance Liquid Chromatography (HPLC) : Validates purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
- X-ray Crystallography : Determines absolute configuration and hydrogen-bonding patterns (e.g., sulfonamide NH∙∙∙O interactions) .
Q. What are the primary biological targets investigated for this compound?
- Carbonic Anhydrase (CA) Isozymes : Sulfonamide derivatives are known CA inhibitors; fluorophenyl groups enhance selectivity for tumor-associated CA-IX/XII .
- Kinases and Proteases : The pyrrolidinone scaffold may interact with ATP-binding pockets or catalytic sites .
- In Vitro Assays : Enzymatic inhibition assays (e.g., fluorescence-based CA activity measurements) are standard .
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding the compound’s biological activity?
- Orthogonal Assays : Combine enzymatic inhibition data with cellular assays (e.g., apoptosis induction in cancer cell lines) to validate target engagement .
- Purity Verification : Use LC-MS to rule out impurities contributing to off-target effects .
- Structural Analog Testing : Compare activity with derivatives lacking the methoxy or fluoro groups to isolate pharmacophore contributions .
Q. What strategies optimize synthetic yield while minimizing side reactions?
- Reaction Condition Table :
| Step | Parameter | Optimal Condition | Side Reaction Mitigation |
|---|---|---|---|
| Sulfonylation | Temperature | 0–5°C | Prevents sulfonyl chloride hydrolysis |
| Amine Activation | Base (Et₃N) | 1.2 eq. | Avoids excess base-induced decomposition |
| Solvent | Dichloromethane | Anhydrous | Reduces competing hydrolysis |
- Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonylation .
Q. How does the electronic nature of substituents affect reactivity and bioactivity?
- Fluorine Substituent :
- Electron-Withdrawing Effect : Enhances sulfonamide’s electrophilicity, improving CA active-site binding .
- Meta-Methoxy Group : Electron-donating resonance stabilizes the pyrrolidinone ring, influencing conformational flexibility .
- Quantitative Structure-Activity Relationship (QSAR) :
- Descriptors : LogP, polar surface area, and Hammett σ values correlate with CA inhibition (R² = 0.89 in a 10-derivative study) .
Data Contradiction Analysis
Q. Why do computational docking results sometimes conflict with experimental binding data?
- Limitations in Force Fields : Standard MM/GBSA models may not account for fluorine’s polar hydrophobicity or sulfonamide tautomerism .
- Solution :
- Use hybrid QM/MM simulations to model fluorine’s electrostatic effects .
- Validate docking poses with NMR-based ligand saturation transfer difference (STD) experiments .
Methodological Resources
- Synthetic Protocols : Refer to multi-step procedures in and .
- Structural Analysis : Utilize X-ray crystallography data from (CCDC deposition number: 2123456).
- Biological Assays : Follow fluorescence-based CA inhibition protocols in .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
